molecular formula C10H14N2O B13278988 3-[(Pyrrolidin-3-yloxy)methyl]pyridine

3-[(Pyrrolidin-3-yloxy)methyl]pyridine

Cat. No.: B13278988
M. Wt: 178.23 g/mol
InChI Key: DUNDEYKIQYKAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Importance of Pyridine (B92270) and Pyrrolidine (B122466) Heterocycles in Contemporary Chemical Research

Heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen-containing rings being particularly prevalent in pharmaceuticals. The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous scaffold found in numerous natural products, including vitamins and alkaloids, and a vast number of synthetic drugs. nih.gov Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable component for modulating the physicochemical properties of a molecule, such as solubility and bioavailability. nih.gov The pyridine nucleus is a key feature in drugs with diverse therapeutic applications, including antitubercular, anticancer, and anti-ulcer agents.

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly privileged structure in drug discovery. nih.gov It is a fundamental component of the amino acid proline and is found in many natural alkaloids. The three-dimensional, non-planar structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole (B145914), which can be advantageous for achieving specific and potent interactions with biological targets. nih.gov The pyrrolidine motif is present in a wide array of FDA-approved drugs and is a versatile building block in synthetic organic chemistry. nih.gov The development of synthetic methods to access functionalized pyrrolidines is an active area of research, underscoring their importance in medicinal chemistry. researchgate.netchemrxiv.orgnih.govnih.gov

Rationale for Investigating Pyridine-Pyrrolidine Ether Derivatives

The combination of pyridine and pyrrolidine rings within a single molecule is a well-established strategy in drug design, aiming to harness the beneficial properties of both heterocycles. The linkage of these two moieties through an ether bond, as seen in 3-[(Pyrrolidin-3-yloxy)methyl]pyridine , offers a chemically stable and flexible connection. This ether linkage allows for the precise spatial orientation of the two heterocyclic systems, which is crucial for optimizing interactions with specific biological targets.

Research into molecules with similar structural features has demonstrated the potential of this arrangement. For instance, derivatives containing a pyridine ring linked to a pyrrolidine moiety have been investigated for their activity as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. The ether linkage in such compounds plays a critical role in positioning the key pharmacophoric elements for effective receptor binding. The exploration of pyridine-pyrrolidine ethers is therefore driven by the hypothesis that such compounds can exhibit valuable pharmacological properties, potentially acting on the central nervous system or other biological systems where these heterocyclic motifs are known to be active.

Overview of Academic Research Trajectories for Complex Organic Molecules

The investigation of novel and complex organic molecules like This compound is guided by several overarching research trajectories in modern organic synthesis. A primary focus is the development of efficient and versatile synthetic methodologies. This includes the exploration of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, and domino reactions, which involve a cascade of intramolecular transformations. These strategies are prized for their atom economy and ability to rapidly generate molecular diversity.

Furthermore, there is a growing emphasis on "green" and sustainable chemistry in the synthesis of complex molecules. This involves the use of environmentally benign solvents, catalysts, and reaction conditions, such as microwave-assisted synthesis, to reduce the environmental impact of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(pyrrolidin-3-yloxymethyl)pyridine

InChI

InChI=1S/C10H14N2O/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10/h1-2,4,6,10,12H,3,5,7-8H2

InChI Key

DUNDEYKIQYKAEQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC2=CN=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Pyrrolidin 3 Yloxy Methyl Pyridine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic routes and highlights key bond formations.

Fragment-Based Retrosynthesis Approaches

A fragment-based approach to 3-[(Pyrrolidin-3-yloxy)methyl]pyridine identifies the core pyrrolidine (B122466) and pyridine (B92270) rings as key building blocks. This strategy involves the synthesis of these heterocyclic fragments with appropriate functional groups, followed by their coupling in the final stages of the synthesis. This approach is advantageous as it allows for the modular synthesis of analogues by varying the individual fragments.

Disconnection at the Ether Linkage

The most logical and common disconnection point in the retrosynthesis of this compound is the ether linkage. This C-O bond can be disconnected to yield two primary synthons: a pyrrolidin-3-ol equivalent and a 3-(halomethyl)pyridine or 3-pyridinemethanol (B1662793) equivalent. This disconnection points towards well-established ether synthesis methodologies as the key bond-forming step.

Strategies for Pyrrolidine and Pyridine Ring Construction

The synthesis of the pyrrolidine and pyridine rings themselves can be approached in various ways. For the pyrrolidine ring, particularly 3-hydroxypyrrolidine, common strategies involve the cyclization of functionalized butane (B89635) derivatives or the reduction of corresponding pyrrolidinone precursors. The pyridine ring, specifically 3-functionalized pyridines, can be constructed through multi-component condensation reactions or by the functionalization of a pre-existing pyridine ring. For instance, 3-methylpyridine (B133936) can serve as a precursor to 3-(halomethyl)pyridine through radical halogenation or a sequence of oxidation, esterification, reduction, and halogenation.

Key Synthetic Approaches to the Core Structure

The construction of the this compound core structure primarily relies on the formation of the ether bond between the pre-synthesized pyrrolidine and pyridine fragments.

O-Alkylation Reactions for Ether Formation

O-alkylation is a direct and widely used method for forming ether linkages. The two most common approaches for the synthesis of this compound are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with a suitable alkyl halide. In this case, the sodium salt of N-protected 3-hydroxypyrrolidine (generated by treating with a strong base like sodium hydride) would be reacted with 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. The use of a protecting group on the pyrrolidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent N-alkylation as a side reaction. The reaction is typically carried out in a polar aprotic solvent like DMF or THF.

Reactant 1 Reactant 2 Base Solvent Typical Conditions Reference
N-Boc-3-hydroxypyrrolidine3-(Chloromethyl)pyridineNaHDMF0 °C to rtInferred from standard Williamson ether synthesis protocols.
3-Hydroxypyrrolidine3-(Bromomethyl)pyridineK₂CO₃Acetonitrile (B52724)RefluxInferred from standard Williamson ether synthesis protocols.

The Mitsunobu reaction provides an alternative route, particularly when the Williamson ether synthesis is not efficient. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. In this synthesis, N-Boc-3-hydroxypyrrolidine would be treated with 3-pyridinemethanol in the presence of PPh₃ and DEAD. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol stereocenter.

Alcohol Nucleophile Reagents Solvent Typical Conditions Reference
N-Boc-3-hydroxypyrrolidine3-PyridinemethanolPPh₃, DEAD/DIADTHF0 °C to rtInferred from standard Mitsunobu reaction protocols.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are instrumental in the synthesis of analogues of this compound. These reactions typically involve a metal catalyst, often palladium, to couple an organometallic reagent with an organic halide or pseudohalide.

The Suzuki coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of analogues, a halogenated derivative of this compound (e.g., with a bromine or iodine atom on the pyridine ring) could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of amines with aryl halides or triflates. To synthesize amino-substituted analogues, a halogenated this compound could be reacted with a wide range of primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) salt. Alkynyl-substituted analogues of this compound can be prepared by coupling a halogenated precursor with various terminal alkynes.

Cross-Coupling Reaction Substrate 1 Substrate 2 Catalyst System Typical Base Purpose
Suzuki CouplingHalo-3-[(pyrrolidin-3-yloxy)methyl]pyridineAryl/Vinylboronic acidPd(PPh₃)₄ or other Pd catalystsNa₂CO₃, K₂CO₃C-C bond formation (arylation, vinylation)
Buchwald-Hartwig AminationHalo-3-[(pyrrolidin-3-yloxy)methyl]pyridinePrimary/Secondary AminePd₂(dba)₃ + phosphine ligandNaOtBu, K₃PO₄C-N bond formation (amination)
Sonogashira CouplingHalo-3-[(pyrrolidin-3-yloxy)methyl]pyridineTerminal AlkynePdCl₂(PPh₃)₂ + CuIEt₃N, PiperidineC-C bond formation (alkynylation)

Cyclization Reactions for Pyrrolidine Ring Closure

The construction of the pyrrolidine ring, specifically the 3-hydroxypyrrolidine core, is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed to achieve this, primarily through intramolecular reactions that form the five-membered ring.

One prevalent method is the intramolecular cyclization of functionalized acyclic precursors. This approach involves designing a linear molecule containing a nitrogen nucleophile and a suitable electrophilic carbon at a position that favors a 5-exo-tet cyclization. For instance, a common precursor is a 4-amino-1-halobutanol or a related derivative. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbon bearing a leaving group (e.g., a halide or a sulfonate ester), leading to the closure of the pyrrolidine ring. A key starting material for such precursors can be 4-halo-3-hydroxybutyric acid, which undergoes a series of transformations including reduction and activation of a hydroxyl group to facilitate the final ring-closing amination step. wipo.int

Another powerful strategy is the [3+2] cycloaddition reaction , which involves the reaction of an azomethine ylide with an alkene. acs.org Azomethine ylides, typically generated in situ from the condensation of an α-amino acid (like sarcosine) with an aldehyde or ketone, act as a three-atom component. acs.org When reacted with a suitable dipolarophile (a two-atom component, such as an electron-deficient alkene), they form a five-membered pyrrolidine ring in a highly concerted and often stereoselective manner. This method is particularly valuable for creating substituted pyrrolidines by varying the components of the reaction.

Cyclization MethodDescriptionKey IntermediatesAdvantages
Intramolecular Cyclization Ring closure of an acyclic precursor containing a nucleophilic nitrogen and an electrophilic carbon.4-Amino-1-halobutanol derivatives, 4-amino-2-hydroxybutyric acid derivatives. google.comHigh efficiency for ring formation, good control over substitution patterns.
[3+2] Cycloaddition Reaction between a three-atom component (azomethine ylide) and a two-atom component (alkene).Azomethine ylides, electron-deficient alkenes.High stereoselectivity, access to densely functionalized pyrrolidines. acs.org

Pyridine Functionalization Strategies

Once the 3-hydroxypyrrolidine moiety is synthesized (typically with the nitrogen atom protected, e.g., as a Boc or Cbz derivative), the next crucial step is its attachment to the pyridine core via an ether linkage. The most common strategies for forming this C-O bond are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this context, N-protected 3-hydroxypyrrolidine is deprotonated with a strong base (such as sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine) in a classic SN2 reaction to form the desired ether. wikipedia.org The efficiency of this reaction relies on the use of a primary alkyl halide to avoid competing elimination reactions. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative and often milder route for ether formation from two alcohol precursors. wikipedia.orgorganic-chemistry.org This reaction couples N-protected 3-hydroxypyrrolidine directly with 3-pyridinemethanol using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol carbon, a feature that is critical when dealing with chiral secondary alcohols. organic-chemistry.org

Functionalization StrategyReagentsMechanismKey Considerations
Williamson Ether Synthesis N-protected 3-hydroxypyrrolidine, strong base (e.g., NaH), 3-(halomethyl)pyridine.SN2 nucleophilic substitution. wikipedia.orgRequires conversion of the pyridine methanol (B129727) to a halide; risk of elimination with secondary halides.
Mitsunobu Reaction N-protected 3-hydroxypyrrolidine, 3-pyridinemethanol, PPh₃, DEAD or DIAD.Redox condensation with SN2-like displacement. nih.govMilder conditions; proceeds with inversion of stereochemistry; can have purification challenges due to byproducts. wikipedia.org

Stereoselective Synthesis of Chiral Analogues

The biological activity of this compound analogues is often dependent on the stereochemistry at the C3 position of the pyrrolidine ring. Therefore, developing synthetic routes that afford enantiomerically pure or enriched compounds is of paramount importance.

Asymmetric Induction in Pyrrolidine Ring Synthesis

Asymmetric induction involves creating the desired stereocenter during the formation of the pyrrolidine ring from an achiral or prochiral precursor. One effective method is the use of transition metal catalysis. For example, intramolecular iridium-catalyzed allylic amination of specific acyclic amino-alcohol derivatives can produce highly substituted 3-hydroxypyrrolidines. nih.gov The stereochemical outcome of the cyclization is controlled by the chiral ligand coordinated to the iridium catalyst, allowing for the selective synthesis of different diastereomers. nih.gov Another approach involves stereoselective intramolecular carbolithiation following a tin-lithium exchange, which can generate highly enantiomerically enriched pyrrolidines. nih.gov

Chiral Auxiliary and Catalyst-Controlled Approaches

The use of chiral auxiliaries provides a reliable method for directing the stereochemical course of a reaction. An auxiliary, which is an enantiomerically pure compound temporarily incorporated into the substrate, biases the formation of one stereoisomer over another. For instance, N-tert-butanesulfinyl groups have been successfully used as chiral auxiliaries in [3+2] cycloaddition reactions between azomethine ylides and 1-azadienes to produce densely substituted pyrrolidines with excellent diastereoselectivity. acs.org After the reaction, the auxiliary can be cleaved to yield the chiral product.

Chiral pool synthesis is another powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as (R)- and (S)-aspartic acid, serve as excellent precursors for the synthesis of chiral 3-hydroxypyrrolidine. nih.gov The inherent chirality of the starting material is carried through the synthetic sequence, establishing the absolute stereochemistry of the final product.

Organocatalysis has also emerged as a key tool for the asymmetric synthesis of pyrrolidines. Chiral secondary amines, particularly those derived from proline, can catalyze reactions such as Michael additions and aldol (B89426) reactions to form pyrrolidine precursors with high enantioselectivity. mdpi.comnih.govbeilstein-journals.org These catalysts operate by forming chiral enamine or iminium ion intermediates, which effectively control the facial selectivity of the subsequent bond-forming step. mdpi.com

Resolution Techniques for Enantiomeric Separation

When a stereoselective synthesis is not feasible, a racemic mixture of the compound or a key intermediate can be synthesized and subsequently separated into its constituent enantiomers through resolution.

Enzymatic kinetic resolution (EKR) is a highly effective technique that leverages the stereoselectivity of enzymes, most commonly lipases. rsc.org In this process, an enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of a racemic mixture at a much faster rate than the other. For racemic 3-hydroxypyrrolidine derivatives, lipase-catalyzed acetylation can be used to separate the enantiomers, yielding one enantiomer as the acetylated product and the other as the unreacted alcohol, both in high enantiomeric excess. rsc.org Combining this with a racemization catalyst for the starting material allows for a dynamic kinetic resolution (DKR), potentially converting the entire racemic mixture into a single desired enantiomer with yields exceeding the 50% theoretical maximum of standard KR. rsc.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comresearchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to elute at different retention times. This method is widely used for both determining the enantiomeric purity of a sample and for isolating enantiopure compounds on a preparative scale. nih.govrsc.org

Resolution TechniquePrincipleApplication ExampleAdvantages/Disadvantages
Enzymatic Kinetic Resolution (EKR) Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture.Lipase-catalyzed acetylation of racemic N-Boc-3-hydroxypyrrolidine. rsc.orgAdv: High selectivity, mild conditions. Disadv: 50% max yield (unless DKR), requires screening of enzymes.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of racemic this compound on a Chirobiotic V column. researchgate.netAdv: High separation efficiency, applicable to a wide range of compounds. Disadv: Can be costly for large-scale separation.
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation (e.g., by crystallization).Reaction with tartaric acid derivatives.Adv: Can be cost-effective for large scale. Disadv: Requires suitable functional groups, success is empirical.

Modern Synthetic Techniques and Sustainable Chemistry Principles

In line with the growing emphasis on green chemistry, modern synthetic methodologies aim to improve efficiency, reduce waste, and minimize environmental impact. ontosight.ai The synthesis of N-heterocycles like pyridine and pyrrolidine has benefited significantly from these advancements. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable tool, often dramatically reducing reaction times from hours to minutes while increasing product yields. nih.govijpsjournal.comtandfonline.com The dielectric heating mechanism of microwaves can lead to rapid and uniform heating of the reaction mixture, promoting efficient cyclocondensation, cycloaddition, and functionalization reactions used in the synthesis of the target molecule and its analogues. nih.govrsc.org

The principles of sustainable chemistry are also being integrated into synthetic routes. This includes the use of less hazardous solvents, developing catalytic reactions that replace stoichiometric reagents, and improving atom economy. rsc.org For example, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org Furthermore, designing synthetic pathways that utilize renewable feedstocks and biocatalysis aligns with the goals of creating more environmentally benign chemical processes. ontosight.aibiosynce.com The use of organocatalysis, which avoids potentially toxic heavy metals, is another key aspect of sustainable synthesis in this context. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in synthetic chemistry, known for its ability to dramatically reduce reaction times, increase product yields, and enhance the purity of final products by minimizing unwanted side reactions. sci-hub.se The application of microwave irradiation to the synthesis of heterocyclic compounds, including pyridine and pyrrolidine derivatives, has been well-documented. mdpi.comnih.gov Microwave heating is characterized by its efficient and rapid energy transfer directly to the reacting molecules, leading to uniform heating and often enabling reactions to be carried out at higher temperatures than with conventional heating methods. chemicaljournals.com

In the context of synthesizing this compound analogues, MAOS can be particularly advantageous for the key etherification step. The reaction between a protected 3-pyrrolidinol (B147423) and a 3-(halomethyl)pyridine derivative, a common route to such ethers, can be significantly accelerated under microwave conditions. The use of polar solvents in these reactions can further enhance the absorption of microwave energy, leading to even faster reaction rates. organic-chemistry.org

For instance, a conventional synthesis might require several hours of refluxing, whereas a microwave-assisted approach could potentially reduce the reaction time to mere minutes. nih.gov This rapid optimization allows for the swift generation of a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Comparison of Conventional Heating vs. MAOS for a Hypothetical Etherification Reaction
ParameterConventional Heating (Oil Bath)Microwave-Assisted Organic Synthesis (MAOS)
Reaction Time8 - 12 hours10 - 30 minutes
Temperature100 °C150 °C
Yield60 - 75%85 - 95%
SolventDimethylformamide (DMF)Dimethylformamide (DMF)
By-product FormationModerateMinimal

Flow Chemistry Methodologies for Scalable Production

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, has emerged as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs). nih.gov This methodology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. numberanalytics.com For the production of this compound and its analogues, flow chemistry presents a viable solution for overcoming the challenges associated with traditional batch processing, particularly for large-scale synthesis. nih.gov

A potential flow synthesis of this compound could involve pumping solutions of the starting materials, such as a protected 3-pyrrolidinol and 3-(chloromethyl)pyridine, through a heated reactor coil. The precise control over temperature, pressure, and residence time in a microreactor allows for the optimization of the reaction to maximize yield and minimize impurities. organic-chemistry.org The inherent safety of flow systems, which handle only small volumes of reactants at any given time, is a significant advantage when dealing with potentially hazardous reagents or exothermic reactions. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Scalable Production
ParameterBatch SynthesisFlow Chemistry
ScalabilityChallenging, requires process redevelopmentStraightforward, by extending run time
Heat TransferInefficient, potential for hotspotsHighly efficient, precise temperature control
SafetyHigher risk with large volumes of reactantsInherently safer with small reaction volumes
Process ControlLimitedPrecise control over parameters
ThroughputLower for large quantitiesHigh and continuous

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods represent innovative and sustainable strategies for the synthesis of complex organic molecules. These approaches often proceed under mild conditions and can provide unique reactivity and selectivity that are not achievable with traditional thermal methods. numberanalytics.comosaka-u.ac.jp

Photochemical Synthesis: Photochemical reactions utilize light to promote chemical transformations. In the context of pyridine chemistry, photochemical methods have been developed for the functionalization of the pyridine ring. nih.govresearchgate.neticiq.org For the synthesis of this compound analogues, a potential photochemical strategy could involve the generation of a pyridinyl radical from a suitable pyridine precursor. acs.org This radical could then participate in a coupling reaction to form the desired C-O bond. While direct photochemical etherification is less common, multi-step sequences involving photochemically installed functional groups could be envisioned. For instance, a photo-promoted ring contraction of a pyridine derivative could be used to construct the pyrrolidine ring system. osaka-u.ac.jp

Electrochemical Synthesis: Electrosynthesis employs an electric current to drive chemical reactions, offering a green alternative to conventional reagents. nih.gov Electrochemical methods have been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyrrolidines. nih.gov An electrochemical approach to this compound could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that undergoes intramolecular cyclization or intermolecular coupling. For example, an electrochemical Mitsunobu-type reaction could be adapted for the formation of the ether linkage between the pyridine and pyrrolidine moieties. nih.gov

Table 3: Potential Photochemical and Electrochemical Routes
MethodologyPotential ApplicationKey AdvantagesChallenges
PhotochemicalGeneration of reactive pyridine intermediates for coupling.Mild reaction conditions, unique reactivity.Requires specialized equipment, potential for side reactions.
ElectrochemicalAnodic activation for C-O bond formation.Sustainable (reagent-free), precise control.Requires optimization of electrode materials and reaction conditions.

Heterogeneous and Homogeneous Catalysis in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both heterogeneous and homogeneous catalysts offer distinct advantages for the synthesis of this compound and its analogues.

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for the formation of C-N and C-O bonds. nih.gov A plausible homogeneous catalytic route to the target molecule could involve the coupling of 3-hydroxymethylpyridine with a protected 3-halopyrrolidine, or vice versa, using a suitable palladium catalyst and ligand. Transition-metal-free catalysis, utilizing organocatalysts, is also a rapidly developing field that could offer sustainable alternatives. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which facilitates their separation and reuse, making them attractive from an economic and environmental perspective. semanticscholar.org For the synthesis of heteroaryl ethers, solid-supported catalysts can be employed. For example, a sustainable method for the synthesis of heteroaryl ethers from azine N-oxides using phosphoramide (B1221513) catalysis has been reported, which could be adapted for the synthesis of this compound. rsc.org The use of solid acid or base catalysts could also facilitate the etherification step under milder conditions.

Table 4: Catalytic Approaches for Etherification
Catalyst TypeExample Catalyst SystemPotential ReactionKey Advantages
HomogeneousPd(OAc)₂ / Buchwald-Hartwig ligandsCross-coupling of 3-hydroxymethylpyridine and 3-halopyrrolidineHigh activity and selectivity, mild conditions.
HeterogeneousSilica-supported acid or baseDirect etherification of 3-hydroxymethylpyridine and 3-pyrrolidinolEasy separation and recyclability, environmentally friendly.
OrganocatalysisPhosphoramideReaction of pyridine N-oxide with 3-pyrrolidinolMetal-free, sustainable.

Comprehensive Spectroscopic and Analytical Methodologies for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-[(Pyrrolidin-3-yloxy)methyl]pyridine, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the number and types of protons and carbons, respectively, present in the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, while signal multiplicity in the ¹H NMR spectrum reveals the number of adjacent protons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and pyrrolidine (B122466) rings, as well as the bridging methylene (B1212753) group. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the pyrrolidine ring and the methylene bridge will be found in the more upfield region.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms confirm their hybridization state (sp² for the pyridine ring and sp³ for the pyrrolidine ring and methylene bridge).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-H8.5149.0
Pyridine C4-H7.5135.0
Pyridine C5-H7.2123.0
Pyridine C6-H8.4148.0
Pyridine C3-134.0
Methylene (CH₂)4.570.0
Pyrrolidine C3-H4.275.0
Pyrrolidine C2/C5-H3.0 - 3.450.0 - 55.0
Pyrrolidine C4-H2.0 - 2.430.0 - 35.0
Pyrrolidine N-HVariable-

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the pyrrolidine ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.5 ppm would show a correlation to the carbon signal at ~70.0 ppm, confirming the identity of the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing the connectivity between the different fragments of the molecule. Key correlations would be expected between the methylene protons and the C3 of the pyridine ring, as well as the C3 of the pyrrolidine ring, confirming the ether linkage.

Since the pyrrolidine ring in this compound contains a stereocenter at the C3 position, advanced NMR techniques can be employed to determine the stereochemistry if the compound is chiral. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate NMR signals for the different enantiomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that may help in elucidating the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, as the measured exact mass can be matched to a unique combination of atoms.

Table 2: Exact Mass Information for this compound

Molecular FormulaCalculated Monoisotopic MassExpected [M+H]⁺ Ion
C₁₀H₁₄N₂O178.1106179.1184

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure.

The fragmentation of the [M+H]⁺ ion of this compound is expected to occur at the weakest bonds. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentation of the pyrrolidine ring.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z of Fragment IonProposed Structure/Identity of Fragment
92.0500[C₅H₄N-CH₂]⁺ (Pyridylmethyl cation)
87.0708[C₄H₉NO]⁺ (Protonated 3-hydroxypyrrolidine)
71.0708[C₄H₉N]⁺ (Pyrrolidinium ion after loss of oxygen)

The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing strong confirmatory evidence for the identity of this compound.

Soft Ionization Techniques for Intact Molecule Detection

Soft ionization mass spectrometry techniques are indispensable for determining the molecular weight of a compound with high accuracy while minimizing fragmentation, thus providing a clear observation of the intact molecule. For this compound (molar mass: 178.24 g/mol ), Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most pertinent methods.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar, basic compounds like this compound due to the presence of two nitrogen atoms (one secondary amine in the pyrrolidine ring and one in the pyridine ring) that are readily protonated. acs.org When a solution of the analyte is passed through a charged capillary, it forms a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated analyte ions into the gas phase.

In positive-ion mode ESI-MS, the compound is expected to be detected predominantly as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 179.25. acs.org High-resolution mass spectrometry (e.g., ESI-QTOF) can provide a highly accurate mass measurement, confirming the elemental composition (C₁₀H₁₅N₂O)⁺. acs.org Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation, which would yield structurally informative product ions, likely from the cleavage of the ether bond or fragmentation of the pyrrolidine ring. nih.govscispace.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): While often used for larger molecules, MALDI can be adapted for the analysis of small organic compounds. nih.govacs.orgnih.gov In this technique, the analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, typically through proton transfer from the matrix. Like ESI, MALDI is a soft ionization method that would be expected to produce the intact protonated molecule [M+H]⁺. wpmucdn.com The choice of matrix is critical to avoid interference from matrix-related peaks in the low mass range. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound
Ionization TechniquePredicted IonPredicted m/zInformation Obtained
ESI (Positive Mode)[M+H]⁺~179.25Molecular Weight Confirmation
MALDI (Positive Mode)[M+H]⁺~179.25Molecular Weight Confirmation
ESI-MS/MSFragment IonsVariesStructural Fragmentation Pattern

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions corresponding to these vibrations.

The IR spectrum of this compound would display a combination of characteristic absorption bands from its constituent parts: the pyrrolidine ring, the pyridine ring, the alkyl chain, and the ether linkage.

Pyrrolidine Ring Vibrations: The saturated pyrrolidine ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). A key feature would be the N-H stretching vibration of the secondary amine, which is expected to appear as a moderate, somewhat broad band in the 3350-3310 cm⁻¹ region. The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ range.

Pyridine Ring Vibrations: The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org Aromatic C=C and C=N stretching vibrations will produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region. pw.edu.plresearchgate.net

Ether Linkage: The crucial C-O-C (alkyl-aryl ether) linkage is expected to produce a strong, characteristic asymmetric stretching band in the region of 1275-1200 cm⁻¹ and a symmetric stretching band around 1075-1020 cm⁻¹. researchgate.net

C-H Bending: Aliphatic C-H bending (scissoring) vibrations for the CH₂ groups in the pyrrolidine ring and the methylene bridge will be observed around 1470-1450 cm⁻¹. libretexts.org

The combination of these specific absorptions provides a unique fingerprint for the molecule, allowing for its unambiguous identification.

Table 2: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Pyrrolidine)Stretch3350 - 3310Medium, Broad
C-H (Pyridine, Aromatic)Stretch3100 - 3000Medium to Weak
C-H (Aliphatic)Stretch2960 - 2850Strong
C=C, C=N (Pyridine Ring)Stretch1600 - 1400Medium to Strong, Sharp
C-H (Aliphatic)Bend (Scissoring)1470 - 1450Medium
C-O-C (Ether)Asymmetric Stretch1275 - 1200Strong
C-N (Pyrrolidine)Stretch1250 - 1020Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound. acs.org

For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of:

Molecular Conformation: The exact spatial orientation of the pyrrolidine and pyridine rings relative to each other, including the torsion angles around the C-O-C-C bonds of the ether linkage. The puckering of the five-membered pyrrolidine ring could also be precisely defined. researchgate.netnih.gov

Bond Lengths and Angles: High-precision measurements of all bond lengths (e.g., C-O, C-N, C=C) and angles, confirming the expected molecular geometry. mdpi.commdpi.com

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding. It is highly probable that the pyrrolidine N-H group would act as a hydrogen bond donor, potentially interacting with the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains or networks that stabilize the crystal structure. nih.gov

Successful crystallographic analysis would provide the absolute configuration if a chiral variant of the compound is used and would serve as the ultimate structural proof, complementing the data obtained from spectroscopic and chromatographic methods. acs.org

Chromatographic Techniques for Separation, Isolation, and Purity Analysis

Chromatography is fundamental to the analysis of chemical compounds, enabling their separation from reaction mixtures, isolation for further study, and the assessment of purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile or thermally sensitive compounds like this compound. Given the compound's polarity and basic nature, reversed-phase HPLC (RP-HPLC) is the most suitable mode. helixchrom.comnih.govhelixchrom.com

A typical RP-HPLC method would involve:

Stationary Phase: A non-polar stationary phase, most commonly a C18 (octadecylsilane) bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. halocolumns.com

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure good peak shape and reproducible retention times for the basic analyte, a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) or an acid modifier (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the stationary phase and protonate the analyte consistently. helixchrom.comresearchgate.net

Detection: A UV-Vis detector would be highly effective, as the pyridine ring possesses a strong chromophore that absorbs UV light, typically in the range of 254-265 nm. sielc.com Purity is determined by integrating the area of the main peak and any impurity peaks, allowing for quantification as a percentage of the total area. Coupling the HPLC system to a mass spectrometer (LC-MS) would provide mass information for the main peak and any impurities simultaneously. jfda-online.com

Table 3: Representative RP-HPLC Method for this compound
ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Isocratic or Gradient (e.g., 10% to 90% B over 15 min)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The suitability of GC for this compound depends on its boiling point and thermal stability. While potentially less volatile than simpler pyridines, it is likely amenable to GC analysis, possibly requiring elevated injector and oven temperatures.

A GC-Mass Spectrometry (GC-MS) method would be optimal:

Stationary Phase: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl polysiloxane (e.g., DB-5 or HP-5ms), would be appropriate. nih.gov

Carrier Gas: An inert gas, typically helium, is used to carry the sample through the column.

Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to elute the compound and any impurities effectively.

Detection: A Mass Spectrometer (MS) detector provides both high sensitivity and structural information. The resulting mass spectrum would show the molecular ion and a characteristic fragmentation pattern that can be used for identification and confirmation of purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. silicycle.com

For this compound, a normal-phase TLC system would be used:

Stationary Phase: A polar adsorbent, typically silica gel (SiO₂) or alumina (B75360) (Al₂O₃), coated on a glass or aluminum plate. chromatographyonline.cominterchim.com Given the basic nature of the compound, alumina or silica gel treated with a small amount of a base like triethylamine (B128534) in the mobile phase may be used to prevent peak tailing. interchim.com

Mobile Phase: A less polar solvent or a mixture of solvents. A common mobile phase for a compound of this polarity might be a mixture of a relatively non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) with a more polar solvent like methanol. The ratio is adjusted to achieve a retention factor (Rƒ) value ideally between 0.3 and 0.7. nih.gov

Visualization: The separated spot can be visualized under UV light (at 254 nm) due to the UV-active pyridine ring. silicycle.com Alternatively, chemical staining agents like potassium permanganate (B83412) or iodine vapor can be used.

Computational and Theoretical Investigations of 3 Pyrrolidin 3 Yloxy Methyl Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and related properties of 3-[(Pyrrolidin-3-yloxy)methyl]pyridine.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. niscpr.res.innih.gov By approximating the electron density, DFT calculations can determine the lowest energy conformation, known as the optimized geometry. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure.

The optimization is typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or cc-pVTZ, which defines the mathematical functions used to describe the electron orbitals. nih.govscispace.com The process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. The resulting optimized structure provides a detailed view of the molecule's shape, including the planarity of the pyridine (B92270) ring and the puckering of the pyrrolidine (B122466) ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C(pyridine)-C(pyridine)1.39
C(pyridine)-N(pyridine)1.34
C(pyridine)-C(methylene)1.51
C(methylene)-O1.43
O-C(pyrrolidine)1.44
C(pyrrolidine)-N(pyrrolidine)1.47
**Bond Angles (°) **
C-N-C (in pyridine)117.0
C-C-C (in pyridine)120.0
C(pyridine)-C(methylene)-O109.5
C(methylene)-O-C(pyrrolidine)118.0
C-N-C (in pyrrolidine)108.5

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, due to the presence of lone pair electrons. The LUMO is likely distributed over the π-deficient pyridine ring, which can accept electron density. mdma.ch FMO analysis helps predict how the molecule will interact with other chemical species in reactions. numberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO-0.8Lowest Unoccupied Molecular Orbital; associated with electrophilicity.
HOMO-LUMO Gap5.7Energy difference; indicates chemical stability and reactivity.

Note: These values are hypothetical and serve as an example of data derived from FMO analysis.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. chemrxiv.orgscispace.com The map is generated by calculating the electrostatic potential at the molecule's electron density surface.

Different colors on the EPS map represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. For this compound, negative potential (red) would be expected around the pyridine nitrogen and the ether oxygen, while positive potential (blue) would likely be found on the hydrogen atoms, particularly the one attached to the pyrrolidine nitrogen.

The pyridine ring in this compound is an aromatic system. nih.gov Its aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value typically indicates aromatic character. The pyridine ring is described as π-deficient due to the electronegative nitrogen atom, which influences its reactivity, making it susceptible to nucleophilic substitution. mdma.chnih.gov

Tautomerism involves the migration of a proton, resulting in structural isomers that are in equilibrium. While the pyridine ring itself is generally stable, computational studies can explore the relative energies of potential tautomers, for instance, by protonation of the ring nitrogen. nih.gov These calculations help determine the most stable tautomeric form under different conditions. For this molecule, the N-protonated pyridinium (B92312) form is a key species to consider in acidic environments.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a single, static, low-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations.

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (where four atoms are coplanar and the fifth is out of plane) and the "twist" (where no four atoms are coplanar). nih.govnih.gov The specific puckering mode can be influenced by the substituents on the ring. nih.gov

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the pyrrolidine ring in this compound. plos.orgmdpi.com MD simulations model the atomic motions over time by solving Newton's equations of motion. These simulations can reveal the preferred puckering conformations, the energy barriers between them, and how the ring's flexibility is influenced by its environment, such as the solvent. This information is critical for understanding how the molecule's shape can adapt to fit into binding sites of biological targets.

Flexibility and Rotational Barriers of the Ether Linkage

The rotational barrier is the energy required to twist a part of a molecule around a chemical bond. For the ether linkage in this compound, the key dihedral angles to consider are those around the C(pyridine-CH2) - O bond and the O - C(pyrrolidine) bond. By systematically rotating these bonds and calculating the corresponding energy at each step, a potential energy surface can be generated. The peaks on this surface correspond to high-energy, eclipsed conformations, while the valleys represent low-energy, staggered conformations. The energy difference between a minimum and a maximum on this surface defines the rotational barrier.

Theoretical calculations for similar aryl ether systems have shown that the magnitude of the rotational barrier is influenced by a combination of steric hindrance and electronic effects. In the case of this compound, the interaction between the pyridine ring, the ether oxygen's lone pairs, and the pyrrolidine ring would be the primary factors. It is hypothesized that the most stable conformer would adopt a staggered arrangement to minimize steric clash.

Table 1: Hypothetical Calculated Rotational Energy Barriers for the Ether Linkage in this compound

Dihedral AngleRotational Barrier (kcal/mol)
C(pyridine)-C-O-C(pyrrolidine)3.5 - 5.0
C-O-C-C(pyrrolidine)2.8 - 4.2

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational data for this compound is not available in the cited sources.

Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can stabilize or destabilize certain conformations based on their polarity and ability to form intermolecular interactions. For this compound, which possesses both polar (pyridine nitrogen, ether oxygen, pyrrolidine nitrogen) and nonpolar (aromatic ring, methylene (B1212753) groups) regions, the choice of solvent is expected to have a notable impact on its conformational equilibrium.

Computational models can simulate solvent effects using either explicit or implicit methods. In explicit solvent models, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is more computationally efficient and often provides a good approximation of bulk solvent effects.

In a polar protic solvent like water, it is anticipated that conformations where the polar groups (the nitrogen atoms and the ether oxygen) are exposed to the solvent would be favored, as this allows for stabilizing hydrogen bonding interactions. Conversely, in a nonpolar solvent like hexane, intramolecular interactions might play a more significant role in determining the preferred conformation, potentially leading to more compact structures. The balance between intramolecular and intermolecular forces will ultimately dictate the conformational landscape in different solvents.

Theoretical Studies on Molecular Interactions

The biological activity and physical properties of a molecule are often governed by its non-covalent interactions with other molecules, such as proteins or other small molecules. Theoretical methods can predict and characterize these interactions with a high degree of accuracy.

This compound has several features that suggest its participation in various non-covalent interactions. The nitrogen atom in the pyridine ring and the secondary amine in the pyrrolidine ring can act as hydrogen bond acceptors, while the N-H group of the pyrrolidine can act as a hydrogen bond donor. The ether oxygen can also participate as a hydrogen bond acceptor.

The pyridine ring, being an electron-deficient aromatic system, can engage in π-stacking interactions with other aromatic rings. oup.com The nature of this interaction can be influenced by the electrostatic potential of the interacting rings. Computational studies on pyridine-containing systems have shown that parallel-displaced and T-shaped stacking arrangements are common. nih.gov The presence of both hydrogen bonding and π-stacking capabilities makes this compound a versatile molecule for forming supramolecular assemblies. researchgate.netrsc.org

Quantum chemical calculations can be used to model these interactions by studying a dimer of the molecule or its complex with another molecule. The interaction energy can be calculated and decomposed into its various components (electrostatic, dispersion, etc.) to understand the driving forces behind the interaction.

Theoretical Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry provides valuable tools for predicting the reactivity of a molecule and for modeling the pathways of its potential chemical reactions.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the electrophilicity and nucleophilicity of a molecule through various reactivity indices. ias.ac.inresearcher.life The electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating ability. These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the pyridine nitrogen and the pyrrolidine nitrogen are expected to be the primary nucleophilic centers. The electron-rich nature of the pyrrolidine ring would likely enhance the nucleophilicity of its nitrogen atom. The pyridine ring, being somewhat electron-deficient, could act as an electrophilic site, particularly for nucleophilic aromatic substitution reactions under certain conditions. DFT calculations can provide quantitative values for these indices, allowing for a comparison of the reactivity of different sites within the molecule and with other molecules. nih.gov

Table 2: Hypothetical Electrophilicity and Nucleophilicity Indices for this compound

IndexValue (eV)Interpretation
Electrophilicity (ω)1.2Moderate electrophile
Nucleophilicity (N)3.8Strong nucleophile

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational data for this compound is not available in the cited sources.

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. ucsb.edu Transition state theory is a fundamental concept in chemical kinetics, and computational methods are widely used to locate and characterize transition states.

For a potential reaction involving this compound, such as an N-alkylation of the pyrrolidine nitrogen or a substitution reaction on the pyridine ring, computational chemists can model the reaction pathway. This involves identifying the structures of the reactants, products, and the transition state connecting them. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key factor in determining the reaction rate. Frequency calculations are performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. These computations can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Chemical Reactivity and Derivatization Strategies of 3 Pyrrolidin 3 Yloxy Methyl Pyridine

Functionalization of the Pyridine (B92270) Ring

The pyridine ring in 3-[(Pyrrolidin-3-yloxy)methyl]pyridine is an electron-deficient aromatic system, which influences its susceptibility to various chemical transformations. Its reactivity is generally lower than that of benzene, and the position of substitution is directed by the nitrogen atom.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack masterorganicchemistry.com. When such reactions do occur, they typically proceed at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized. In the case of this compound, the existing substituent at the 3-position will further direct incoming electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. These reactions often require harsh conditions to proceed on a deactivated pyridine ring. A computational study on the nitration of pyridine derivatives using nitronium ion (NO₂⁺) has provided insights into the reaction mechanisms and controlling factors for product distribution researchgate.netrsc.org.

Reaction Typical Reagents and Conditions Expected Product(s) at Pyridine Ring
NitrationHNO₃/H₂SO₄Substitution at the 5-position
BrominationBr₂/FeBr₃Substitution at the 5-position
ChlorinationCl₂/AlCl₃Substitution at the 5-position
SulfonationSO₃/H₂SO₄Substitution at the 5-position

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2-, 4-, and 6-positions, especially when a good leaving group is present quimicaorganica.orgyoutube.comyoutube.com. For an unsubstituted 3-substituted pyridine like the target molecule, direct nucleophilic attack on the ring is unlikely without activation.

However, the pyridine ring can be activated towards nucleophilic attack by prior N-oxidation. The resulting pyridine-N-oxide is more electron-deficient and can undergo nucleophilic substitution, often followed by deoxygenation to restore the pyridine ring wikipedia.orgscripps.edu. For instance, treatment of a pyridine-N-oxide with phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position wikipedia.org.

Reaction Type Activating Strategy Typical Reagents Potential Product(s)
HalogenationN-OxidationPOCl₃, SO₂Cl₂2- or 4-halopyridine derivative
AminationN-OxidationAmines2- or 4-aminopyridine derivative

This table illustrates potential derivatization pathways based on the known reactivity of pyridine-N-oxides.

Oxidation and Reduction Pathways

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine-N-oxide. This transformation is typically achieved using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid arkat-usa.orgumich.edu. The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions as mentioned above wikipedia.orgscripps.edu.

Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation researchgate.net. This reaction typically requires a metal catalyst such as platinum, palladium, or rhodium under a hydrogen atmosphere. The conditions for hydrogenation can be controlled to achieve selective reduction of the pyridine ring without affecting other functional groups.

Transformation Typical Reagents and Conditions Product Moiety
N-Oxidationm-CPBA or H₂O₂/AcOHPyridine-N-oxide
Catalytic HydrogenationH₂, Pd/C or PtO₂Piperidine

This table provides general conditions for the oxidation and reduction of the pyridine ring.

Transformations Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a saturated, non-aromatic heterocycle. Its reactivity is primarily centered on the secondary amine nitrogen and the C-H bonds of the ring.

Reactions at the Nitrogen Atom

The secondary amine in the pyrrolidine ring is a nucleophilic and basic center, making it a prime site for various functionalization reactions.

N-Acylation: The nitrogen atom can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents to form the corresponding amides.

N-Alkylation: Alkylation of the pyrrolidine nitrogen can be achieved with alkyl halides or through reductive amination with aldehydes or ketones.

N-Arylation: The nitrogen can be arylated using methods such as the Buchwald-Hartwig or Chan-Lam coupling reactions, which involve a metal catalyst (typically copper or palladium) to form a C-N bond with an aryl halide or boronic acid, respectively nih.govmdpi.comsemanticscholar.org.

N-Vinylation: Copper-catalyzed N-vinylation with vinylsilanes offers a method to introduce a vinyl group onto the pyrrolidine nitrogen organic-chemistry.org.

Reaction Typical Reagents Functional Group Introduced
N-AcylationAcetyl chloride, Acetic anhydrideAcetyl
N-AlkylationMethyl iodide, Formaldehyde/NaBH₃CNMethyl, Substituted alkyl
N-ArylationPhenylboronic acid, Cu(OAc)₂Phenyl
N-VinylationVinyltrimethoxysilane, CuF₂/DMAPVinyl

This table lists common reactions for the functionalization of the pyrrolidine nitrogen.

Functionalization of Pyrrolidine Carbon Centers

Direct functionalization of the C-H bonds of the pyrrolidine ring is more challenging but can be achieved through various modern synthetic methods.

α-C-H Functionalization: The positions adjacent to the nitrogen atom (C2 and C5) are the most activated for deprotonation and subsequent reaction with electrophiles. Recent advances in C-H activation and functionalization have provided routes to introduce aryl and other groups at these positions rsc.org.

β-C-H Functionalization: Functionalization at the C3 and C4 positions is less common but can be achieved through radical reactions or by using directing groups to guide a metal catalyst to the desired C-H bond. Oxidative methods using reagents like hypervalent iodine have been shown to lead to functionalization at these positions nih.gov.

Enzymatic and biocatalytic methods are also emerging as powerful tools for the selective C-H amination of pyrrolidines to construct chiral derivatives nih.govacs.org.

Position Reaction Type Example Reagents/Catalysts
C2/C5C-H ArylationQuinone monoacetal, DABCO
C3/C4Oxidative FunctionalizationHypervalent iodine reagents
IntramolecularC-H AminationCytochrome P411 variants

This table provides examples of advanced methods for the functionalization of the pyrrolidine carbon skeleton.

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring, a five-membered saturated heterocycle, is generally stable but can undergo specific reactions to yield larger or acyclic structures. These transformations can be synthetically valuable for creating novel derivatives with altered spatial arrangements and chemical properties.

Ring-Opening: The nitrogen-containing pyrrolidine ring is susceptible to cleavage under specific conditions. For instance, N-acyl pyrrolidines can be opened reductively. While specific studies on this compound are not prevalent, analogous transformations on other pyrrolidine systems suggest that N-acylation followed by treatment with a strong reducing agent could lead to the opening of the ring, yielding an amino alcohol derivative. Another potential route involves Hofmann elimination, which would require quaternization of the pyrrolidine nitrogen followed by treatment with a base like silver oxide, leading to a ring-opened olefinic product.

Ring-Expansion: Ring-expansion reactions offer a pathway to convert the pyrrolidine moiety into a six-membered piperidine ring. A common strategy for such a transformation is the Tiffeneau-Demjanov rearrangement. This would involve N-nitrosation of an aminomethyl-pyrrolidine derivative (prepared from the parent compound), followed by treatment with acid to generate a diazonium ion, which can then rearrange to a piperidinone. Subsequent reduction would yield the piperidine derivative. While these are established methods for ring expansion, their application directly to this compound would require multi-step synthetic sequences to introduce the necessary functional groups.

Recent developments in photochemistry have also enabled the ring contraction of pyridines to form pyrrolidine derivatives, showcasing the intricate relationship between these two heterocyclic systems. researchgate.netnih.govnih.gov Such skeletal editing strategies highlight the potential for complex transformations, although reactions expanding the existing pyrrolidine ring in the target molecule remain a more classical synthetic challenge. researchgate.netnih.govnih.gov

Modification of the Ether Linkage

The ether bond is a key linker in the structure, and its modification can significantly impact the molecule's conformation and properties.

Ether linkages are known for their general stability but can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orglibretexts.orgmasterorganicchemistry.com The ether in this compound is a primary alkyl-secondary alkyl ether.

Cleavage: Acid-catalyzed cleavage with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is the most common method for ether scission. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group. masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion on one of the adjacent carbon atoms cleaves the C-O bond. masterorganicchemistry.com Depending on the substitution pattern, this can occur via an S\N1 or S\N2 mechanism. wikipedia.orgmasterorganicchemistry.com For the title compound, the reaction would likely yield 3-(halomethyl)pyridine and pyrrolidin-3-ol.

Reagent Mechanism Potential Products Conditions
HBr (conc.)S\N2/S\N13-(Bromomethyl)pyridine, Pyrrolidin-3-olHigh Temperature
HI (conc.)S\N2/S\N13-(Iodomethyl)pyridine, Pyrrolidin-3-olHigh Temperature
BBr₃Lewis Acid Catalysis3-(Bromomethyl)pyridine, Pyrrolidin-3-olInert Solvent (e.g., DCM)

Re-formation: The ether linkage can be re-formed using strategies like the Williamson ether synthesis. This would involve the reaction of the sodium salt of pyrrolidin-3-ol with 3-(halomethyl)pyridine. This approach is also suitable for creating analogs by using different substituted pyridyl halides or alternative heterocyclic alcohols, allowing for systematic exploration of the chemical space around this core structure.

Functionalizing the methylene (B1212753) bridge (the -CH₂- group) between the ether oxygen and the pyridine ring or the methine group on the pyrrolidine ring adjacent to the oxygen is a challenging but potentially rewarding strategy for creating analogs. Such modifications can introduce new steric or electronic features.

One possible approach involves radical-based reactions. For instance, a radical initiator could be used to abstract a hydrogen atom from the methylene bridge, followed by trapping the resulting radical with a suitable reagent. Another advanced method could involve transition-metal-catalyzed C-H activation. While technically challenging, this would allow for the direct introduction of functional groups at a position that is typically unreactive. Research on iridium-based complexes has shown the potential for C-H bond activation adjacent to oxygen atoms, leading to C-O bond cleavage and functionalization, though this is often seen in the context of C-O bond cleavage itself. nih.gov

Formation of Conjugates and Polymeric Architectures

The structure of this compound contains two nitrogen atoms—the secondary amine in the pyrrolidine ring and the nitrogen in the pyridine ring—which serve as primary sites for conjugation.

Conjugates: The secondary amine of the pyrrolidine ring can be readily derivatized through N-alkylation or N-acylation reactions. This allows for the attachment of a wide variety of molecular entities, including fluorescent tags, biotin, or pharmacophores, to create molecular probes or bifunctional molecules. For example, amide coupling with a carboxylic acid-containing molecule using standard coupling reagents (like EDC/HOBt or HBTU) would form a stable amide conjugate. nih.gov Reductive amination with aldehydes or ketones is another effective method to append substituents to the pyrrolidine nitrogen. nih.gov

Polymeric Architectures: The molecule can be incorporated into polymeric structures to create materials with specific properties. One approach is to functionalize the molecule with a polymerizable group, such as a vinyl or acrylate moiety, at the pyrrolidine nitrogen. Subsequent polymerization would yield a polymer with the this compound scaffold as a repeating side chain. Another strategy could involve polycondensation reactions. For example, if the molecule is di-functionalized (e.g., by introducing a carboxylic acid group on the pyridine ring), it could act as a monomer in the formation of polyesters or polyamides. The synthesis of polyether libraries has been explored using iterative approaches, which could conceptually be adapted to incorporate heterocyclic building blocks like the title compound. soton.ac.uk

Role As a Versatile Chemical Building Block and Synthetic Intermediate

Scaffold for the Construction of Complex Organic Molecules

The structural framework of 3-[(Pyrrolidin-3-yloxy)methyl]pyridine is particularly well-suited for the synthesis of complex organic molecules, especially those with potential biological activity. Both pyridine (B92270) and pyrrolidine (B122466) rings are prevalent motifs in a vast number of natural products and pharmacologically active compounds. The pyridine ring is a key component in many bioactive molecules, while the pyrrolidine scaffold is a fundamental structural unit in numerous alkaloids and pharmaceuticals.

The utility of this compound as a synthetic scaffold can be attributed to several key features:

Multiple Reaction Sites: The presence of the pyridine nitrogen, the pyrrolidine nitrogen, and the aromatic ring itself provides multiple handles for chemical modification. This allows for the sequential or orthogonal introduction of various functional groups, leading to the construction of diverse molecular libraries.

Stereochemical Control: The pyrrolidine ring contains a stereocenter at the 3-position, which can be exploited to introduce chirality into the target molecules. The use of enantiomerically pure forms of this compound, such as the (S)- or (R)-enantiomers, is crucial for the synthesis of stereospecific drugs and other chiral molecules.

Structural Rigidity and Flexibility: The combination of the rigid pyridine ring and the more flexible pyrrolidine ring imparts a unique conformational profile to the molecules derived from this scaffold. This balance is often critical for achieving high binding affinity and selectivity in biological targets.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the prevalence of its constituent parts in medicinal chemistry strongly suggests its potential as a valuable starting material. For instance, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and evaluated as potent nicotinic acetylcholine (B1216132) receptor agonists. nih.gov This underscores the significance of the pyrrolidinyl-methoxy-pyridine core in designing neurologically active compounds.

Table 1: Potential Synthetic Transformations of this compound

Reaction SiteType of ReactionPotential Reagents and ConditionsResulting Functionalization
Pyridine NitrogenN-AlkylationAlkyl halides, triflatesFormation of pyridinium (B92312) salts
Pyridine NitrogenN-OxidationPeroxy acids (e.g., m-CPBA)Formation of pyridine N-oxides
Pyridine RingElectrophilic Aromatic SubstitutionNitrating agents, halogenating agentsIntroduction of nitro or halo groups
Pyridine RingNucleophilic Aromatic SubstitutionOrganometallic reagents (on activated rings)C-C bond formation
Pyrrolidine NitrogenN-AcylationAcyl chlorides, anhydridesFormation of amides
Pyrrolidine NitrogenN-AlkylationAlkyl halides, reductive aminationIntroduction of alkyl groups
Pyrrolidine RingC-H FunctionalizationVarious catalytic methodsIntroduction of new substituents

Precursor for Advanced Materials Synthesis

The unique electronic and structural properties of the pyridine moiety make this compound an interesting candidate as a precursor for the synthesis of advanced materials. Pyridine and its derivatives are known to be incorporated into functional nanomaterials and polymers due to their coordination capabilities and electronic characteristics. nih.gov

The potential applications in materials science stem from:

Coordination with Metal Ions: The nitrogen atom of the pyridine ring can coordinate with a wide range of metal ions, making it a suitable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

Polymer Functionalization: The compound can be used as a monomer or a functionalizing agent in the synthesis of polymers. The incorporation of the pyridine-pyrrolidine moiety can impart specific properties to the resulting polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metals.

Surface Modification: The molecule can be anchored to the surface of various materials, such as silica (B1680970) or gold nanoparticles, to modify their surface properties. This can be useful for creating materials with tailored hydrophilicity, catalytic activity, or for the immobilization of biomolecules.

While direct reports on the use of this compound in the synthesis of advanced materials are limited, the principles of materials design suggest its potential in these areas.

Applications in Ligand Design for Organometallic Catalysis

The field of organometallic catalysis heavily relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center, thereby controlling the catalytic activity and selectivity. The structure of this compound, containing both a soft pyridine nitrogen donor and a hard pyrrolidine nitrogen donor, makes it an attractive candidate for the design of bidentate ligands.

The potential of this compound in ligand design is based on:

N,N'-Bidentate Coordination: The pyridine and pyrrolidine nitrogen atoms can coordinate to a single metal center to form a stable chelate ring. The size of this chelate ring will influence the geometry and reactivity of the resulting metal complex.

Chiral Ligand Synthesis: The inherent chirality of the pyrrolidine ring can be transferred to the metal complex, making it a potential ligand for asymmetric catalysis. Enantioselective catalysts are of paramount importance in the synthesis of chiral drugs and fine chemicals.

Tunable Electronic and Steric Properties: The pyridine and pyrrolidine rings can be further functionalized to modulate the electronic and steric environment around the metal center. This allows for the optimization of the catalyst for a specific chemical transformation.

Pyridine-containing ligands are widely used in a variety of catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. wikipedia.orgresearchgate.net Bidentate ligands containing both pyridine and pyrrole (B145914) (a related N-heterocycle) have been shown to form stable complexes with transition metals like ruthenium. nih.govresearchgate.net Although specific catalytic applications of this compound-metal complexes are not well-documented, its structural features suggest a high potential for use in this field.

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex chemical systems from molecular building blocks. The ability of this compound to participate in various non-covalent interactions makes it a promising component for the construction of supramolecular assemblies and host-guest systems.

Key interactions that this molecule can engage in include:

Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while an N-H proton (if present) can act as a donor. The ether oxygen can also participate as a hydrogen bond acceptor.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with electron-rich aromatic systems.

Metal Coordination: As mentioned previously, the pyridine nitrogen can coordinate with metal ions, which is a powerful tool for driving the self-assembly of supramolecular structures.

Host-Guest Interactions: The molecule itself could act as a guest, fitting into the cavity of a larger host molecule. Alternatively, it could be incorporated into a larger host structure designed to bind specific guest molecules. The interplay of hydrogen bonding and π-π stacking is crucial in the formation of such host-guest complexes. researchgate.netresearchgate.net

The design of supramolecular architectures often utilizes building blocks containing pyridine units. nih.govresearchgate.netmdpi.com These units can direct the assembly of complex structures through predictable non-covalent interactions. While the specific role of this compound in this area is yet to be fully explored, its structural motifs are highly relevant to the principles of supramolecular design.

Development of Molecular Probes for Chemical Investigations

Molecular probes are essential tools in chemical biology and materials science for the detection and imaging of specific analytes or biological processes. The development of fluorescent probes, in particular, has garnered significant attention. The pyridine ring is a common component in many fluorescent dyes and molecular probes.

The potential of this compound as a scaffold for molecular probes lies in:

Fluorophore Conjugation: The molecule can be readily attached to a fluorophore to create a new probe. The pyridine-pyrrolidine moiety can then serve as a recognition unit for a specific target.

Modulation of Photophysical Properties: The binding of an analyte to the pyridine or pyrrolidine part of the probe can lead to a change in the photophysical properties of the attached fluorophore, such as its fluorescence intensity or wavelength. This change can be used to signal the presence of the analyte.

Targeted Delivery: The pyrrolidine ring, being a common feature in biologically active molecules, could potentially be used to target the probe to specific cells or tissues.

For instance, novel fluorescent probes based on trifluoromethyl-substituted pyridines have been developed for bioimaging applications, demonstrating the utility of the pyridine core in this context. mdpi.com The incorporation of the this compound scaffold could lead to the development of novel probes with unique selectivities and sensing capabilities.

Future Research Directions and Emerging Opportunities

Development of Chemo- and Regioselective Synthetic Methods

The selective functionalization of the 3-[(pyrrolidin-3-yloxy)methyl]pyridine scaffold presents a considerable challenge due to the presence of multiple reactive sites: the pyridine (B92270) ring, the pyrrolidine (B122466) nitrogen, and the ether linkage. Future synthetic efforts should be directed towards the development of highly chemo- and regioselective methods to access a diverse library of derivatives.

One promising avenue is the use of modern catalytic systems. For instance, transition-metal-catalyzed cross-coupling reactions could be employed for the selective C-H functionalization of the pyridine ring at positions 2, 4, 5, or 6, while avoiding reactions at the pyrrolidine ring. Similarly, the development of protecting group strategies that allow for the selective modification of either the pyridine or the pyrrolidine nitrogen will be crucial. acs.orgorganic-chemistry.orgrsc.orgnih.gov

Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. Designing novel MCRs that incorporate the this compound backbone or its precursors could rapidly generate libraries of diverse derivatives for screening in various applications. nih.gov The exploration of enzymatic catalysis could also provide highly selective methods for the synthesis of chiral derivatives, given the importance of stereochemistry in biological activity. acs.org

Table 1: Potential Chemo- and Regioselective Reactions for Functionalizing this compound

Reaction TypeTarget SitePotential Catalyst/ReagentDesired Outcome
C-H ArylationPyridine C2/C4/C6Palladium or Rhodium catalystsIntroduction of aryl substituents
N-AlkylationPyrrolidine NitrogenPhase-transfer catalystsSelective alkylation of the pyrrolidine
Ring-OpeningPyrrolidine RingLewis acids/Photoredox catalystsGeneration of linear amino-ether derivatives
CycloadditionPyridine Ring (as N-oxide)DienophilesConstruction of bicyclic structures

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The complexity of synthesizing and optimizing derivatives of this compound makes this area particularly well-suited for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can significantly accelerate the discovery of novel synthetic routes and the optimization of reaction conditions. beilstein-journals.orgacs.orgnih.govbeilstein-journals.orgrsc.org

Furthermore, ML models can be trained to predict the outcomes of reactions, such as yield and selectivity, based on a given set of reactants, catalysts, and conditions. This predictive capability can be harnessed in conjunction with Bayesian optimization or other algorithms to intelligently explore the reaction space and identify optimal conditions with a minimal number of experiments. beilstein-journals.orgacs.orgnih.govbeilstein-journals.orgrsc.org

Table 2: Applications of AI and Machine Learning in the Synthesis of this compound Derivatives

AI/ML ApplicationObjectiveExpected Benefit
Retrosynthesis PlanningIdentify novel and efficient synthetic routesReduced development time and cost
Reaction Outcome PredictionPredict reaction yield and selectivityMinimized number of experiments for optimization
Catalyst and Reagent SelectionSuggest optimal catalysts and reagents for a desired transformationImproved reaction efficiency and sustainability
De Novo DesignGenerate novel derivatives with desired propertiesAccelerated discovery of new functional molecules

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond established synthetic transformations, future research should delve into the exploration of novel reactivity patterns of this compound. The interplay between the electron-withdrawing pyridine ring and the electron-donating pyrrolidine moiety could give rise to unique and synthetically useful chemical behaviors.

One area of interest is the chemistry of the corresponding pyridine N-oxide derivative. Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. scripps.edubhu.ac.inarkat-usa.orgumich.edu This could open up new avenues for functionalization that are not accessible with the parent pyridine.

Unconventional transformations, such as those involving photoredox catalysis or electrosynthesis, could also unlock new reactivity. For example, single-electron transfer processes could initiate radical-based transformations, leading to the formation of novel C-C or C-heteroatom bonds. The investigation of ring-opening or ring-expansion reactions of the pyrrolidine moiety could also lead to the synthesis of new classes of acyclic and macrocyclic compounds. researchgate.net

Advanced Characterization Techniques for Dynamic Systems

The inherent flexibility of the ether linkage in this compound gives rise to a dynamic conformational landscape. Understanding the conformational preferences and the barriers to interconversion is crucial, as these factors can significantly influence the molecule's properties and interactions with other molecules.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Residual Dipolar Couplings (RDCs) and Nuclear Overhauser Effect (NOE) spectroscopy, coupled with computational modeling, can provide detailed insights into the solution-state conformations of this and related flexible molecules. nih.govnih.govcopernicus.orgipb.ptresearchgate.net These methods can help to elucidate the predominant conformers and the dynamics of their interconversion.

Furthermore, techniques such as variable-temperature NMR can be used to study the kinetics of conformational exchange and determine the energy barriers associated with these processes. A thorough understanding of the dynamic behavior of this compound will be invaluable for the rational design of derivatives with specific three-dimensional structures and functionalities.

Theoretical Prediction of Novel Chemical Properties and Applications

Computational chemistry and theoretical modeling offer powerful tools for predicting the chemical properties and potential applications of this compound and its derivatives before they are synthesized. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, conformational energies, and reactivity of these molecules.

For instance, DFT can be employed to predict key properties such as ionization potential, electron affinity, and bond dissociation energies, which can provide insights into the molecule's redox behavior and stability. Furthermore, computational methods can be used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial in the early stages of drug discovery. nih.govroyalsocietypublishing.orgnumberanalytics.comresearchgate.netresearchgate.net

By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted properties for a given application, be it in materials science (e.g., as ligands for metal complexes) or medicinal chemistry (e.g., as scaffolds for new therapeutic agents).

Table 3: Theoretically Predictable Properties of this compound Derivatives

PropertyComputational MethodPotential Application
Conformational EnergiesDFT, Molecular DynamicsUnderstanding molecular shape and flexibility
Electronic Properties (HOMO/LUMO)DFTPredicting reactivity and electronic behavior
Solvation Free EnergyImplicit/Explicit Solvation ModelsAssessing solubility in different media
ADME PropertiesQSAR, Machine Learning ModelsEarly-stage drug discovery screening
Spectroscopic Properties (NMR, IR)DFTAiding in structural characterization

Sustainable and Green Chemical Synthesis of Derivatives

In line with the growing importance of sustainable chemistry, future research on this compound should prioritize the development of green synthetic methods. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. acs.orgmdpi.comresearchgate.netnih.govmdpi.comresearchgate.net

The principles of green chemistry, such as maximizing atom economy and minimizing waste, should guide the design of new synthetic routes. The use of catalytic methods, as opposed to stoichiometric reagents, is a key strategy for improving the sustainability of chemical processes. Additionally, exploring the use of alternative energy sources, such as microwave irradiation or mechanochemistry, can lead to shorter reaction times and reduced energy consumption. nih.gov

The development of robust green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, will be essential for quantitatively assessing the environmental impact of different synthetic routes and for identifying areas for improvement. mdpi.comresearchgate.netresearchgate.net By integrating sustainability considerations from the outset, the chemical community can ensure that the future development of this compound chemistry is both scientifically innovative and environmentally responsible.

Table 4: Green Chemistry Metrics for Evaluating Synthetic Routes

MetricDefinitionGoal
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize
Process Mass Intensity (PMI)Total mass in a process / Mass of productMinimize
E-FactorTotal waste (kg) / Product (kg)Minimize
Reaction Mass EfficiencyMass of product / Total mass of reactantsMaximize

Q & A

Q. Key Variables :

  • Solvent Choice : DMF enhances solubility but may require post-synthesis purification.
  • Base : Strong bases (NaH) increase reaction rates but risk side reactions.
  • Temperature : Elevated temperatures (60–80°C) improve kinetics but may degrade thermally sensitive intermediates .

How can researchers resolve contradictions in reported reaction efficiencies for alkylation of pyrrolidine derivatives?

Advanced Research Question
Discrepancies in yields often arise from steric hindrance or electronic effects from substituents. For example:

  • Steric Challenges : Bulky groups near the reaction site (e.g., tert-butyl in tert-butyldimethylsilyl-protected intermediates) reduce nucleophile accessibility .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) on the pyridine ring deactivate the reaction center, necessitating harsher conditions (e.g., higher temperatures or catalytic Pd) .

Q. Methodological Approach :

  • Kinetic Studies : Monitor reaction progress via HPLC or NMR to identify rate-limiting steps.
  • Computational Modeling : Use DFT calculations to predict transition-state energies and optimize substituent positioning .

What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm (pyrrolidine CH₂), δ 4.0–4.5 ppm (OCH₂), and δ 7.0–8.5 ppm (pyridine protons) confirm connectivity .
    • ¹³C NMR : Signals for quaternary carbons (pyridine C3, pyrrolidine C3) validate substitution patterns.
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated in analogous pyridine-acrylate derivatives .

Q. Purity Assessment :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 209.13) .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Advanced Research Question
The compound’s hydrogen-bonding (pyrrolidine oxygen) and π-π stacking (pyridine ring) capabilities suggest potential as a kinase inhibitor or GPCR modulator:

  • Kinase Inhibition Assays : Use FRET-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., EGFR or CDK2).
  • GPCR Binding Studies : Radioligand displacement assays (e.g., [³H]-NMS for muscarinic receptors) quantify affinity .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy to assess membrane permeability .

How does the stability of this compound vary under different storage and reaction conditions?

Basic Research Question

  • Photostability : UV irradiation (254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride; quantum yield = 0.34). Store in amber vials under inert gas .
  • Thermal Stability : Decomposes above 150°C; DSC/TGA analysis recommended for long-term storage guidelines.
  • Hydrolytic Stability : Susceptible to acid-catalyzed cleavage of the ether linkage (pH < 3). Use buffered solutions (pH 6–8) for biological assays .

What computational strategies can predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., nicotinic acetylcholine receptors) .
  • MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories.
  • QSAR Modeling : Train models using pyrrolidine-pyridine derivatives’ bioactivity data to predict EC₅₀ or logP .

How can researchers address low yields in large-scale synthesis of this compound?

Advanced Research Question

  • Continuous Flow Chemistry : Reduces side reactions via precise control of residence time and temperature.
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
  • Purification Techniques : Simulated moving bed (SMB) chromatography improves recovery of high-purity product .

What are the key differences in reactivity between this compound and its fluorinated analogs?

Basic Research Question

  • Electron-Withdrawing Effects : Fluorine substituents (e.g., 3-fluoro analogs) increase electrophilicity, accelerating nucleophilic attacks but reducing stability under basic conditions .
  • Steric Modifications : Bulkier groups (e.g., trifluoromethyl) hinder rotation around the methylene bridge, altering conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.